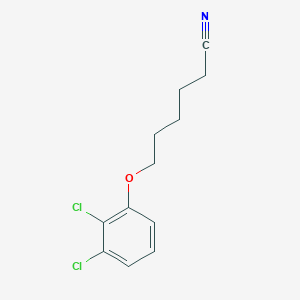

6-(2,3-Dichloro-phenoxy)hexanenitrile

Description

6-(2,3-Dichloro-phenoxy)hexanenitrile is a nitrile-functionalized organic compound featuring a hexanenitrile backbone substituted with a 2,3-dichlorophenoxy group. For instance, similar phenoxy-substituted hexanenitriles have been explored as selective ligands for cannabinoid receptors (CB2) and intermediates in pesticide synthesis . The compound is cataloged under CAS references (e.g., CymitQuimica Ref. 10-F398698) but is currently listed as discontinued, indicating restricted commercial availability .

Properties

IUPAC Name |

6-(2,3-dichlorophenoxy)hexanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO/c13-10-6-5-7-11(12(10)14)16-9-4-2-1-3-8-15/h5-7H,1-4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREKYQPJXBLAGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCCCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dichloro-phenoxy)hexanenitrile typically involves the reaction of 2,3-dichlorophenol with 6-bromohexanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromohexanenitrile, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, solvent, and concentration of reactants, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dichloro-phenoxy)hexanenitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted phenoxy derivatives, depending on the nucleophile used.

Scientific Research Applications

6-(2,3-Dichloro-phenoxy)hexanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.

Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(2,3-Dichloro-phenoxy)hexanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The phenoxy group and nitrile moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Chlorinated Derivatives

2-(4-Chlorophenyl)hexanenitrile (CAS 2124-74-5):

Myclobutanil Hydrochloride (CAS 116928-93-9):

Fluorinated Derivatives

- 6-(4-Chloro-2-fluoro-phenoxy)hexanenitrile (CAS 1443304-60-6): Properties: Molecular weight 241.69, purity 97% . SAR: Fluorine substitution enhances metabolic stability and receptor selectivity compared to chlorinated analogs .

- 6-(2,6-Difluorophenoxy)hexanenitrile (CAS 1443353-63-6): Applications: Explored in medicinal chemistry for CB2 receptor modulation; fluorination reduces steric hindrance compared to dichloro derivatives .

Functionalized Hexanenitriles in Medicinal Chemistry

- AM4346 (6-[1-(1,9-dihydroxy-6-oxo-6H-benzo[c]chromen-3-yl)cyclopentyl]hexanenitrile): Affinity: High CB2 receptor binding (Ki = 4.9 nM) with 131-fold selectivity over CB1 . SAR: The hexanenitrile chain length and cyclopentyl substitution optimize receptor interactions, suggesting that dichloro-phenoxy variants may similarly influence binding kinetics .

Physical Properties

| Compound | Molecular Weight | Flash Point (°C) | Vapor Pressure (mmHg) | Key Applications |

|---|---|---|---|---|

| 6-(2,3-Dichloro-phenoxy)hexanenitrile | ~242* | N/A | N/A | Research (discontinued) |

| 2-(4-Chlorophenyl)hexanenitrile | 207.699 | 116.1±15.9 | 0.0±0.7 | Agrochemical synthesis |

| 6-(4-Fluorophenoxy)hexanenitrile | ~195* | N/A | N/A | CB2 ligand exploration |

*Estimated based on halogen atomic weights.

Biological Activity

6-(2,3-Dichloro-phenoxy)hexanenitrile is a synthetic compound that has garnered attention in the fields of agricultural chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₃H₉Cl₂NO

- Molecular Weight : 276.12 g/mol

- CAS Number : 179101-81-6

The biological activity of this compound primarily involves its interaction with specific cellular targets. The compound's structure allows it to modulate enzyme activity and influence signaling pathways within cells. Its mechanism can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction : It can interact with various receptors, potentially affecting neurotransmission and hormonal balance.

Herbicidal Properties

This compound is structurally related to several herbicides that act by disrupting plant growth. Its biological activity suggests potential use as a herbicide:

- Target Weeds : Broadleaf weeds and some grass species.

- Mechanism : Likely involves inhibition of specific biosynthetic pathways crucial for plant growth.

Case Studies

-

Study on Antifungal Efficacy

- Researchers investigated a series of azole derivatives for antifungal activity against Candida species. While direct studies on this compound are scarce, the findings indicate that similar compounds can effectively inhibit fungal growth at low concentrations (MIC values ranging from 0.0313 μg/mL to 0.5 μg/mL) .

- Herbicide Efficacy in Agricultural Settings

Research Findings

Research indicates that halogenated compounds often exhibit enhanced biological activity due to their ability to interact with biological targets more effectively than their non-halogenated counterparts. The presence of chlorine atoms in the structure of this compound likely contributes to its potency as both an antifungal and herbicidal agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.